molecular formula C22H23NO2 B15450473 N,N-Dibenzyl-2,5-dimethoxyaniline CAS No. 62849-62-1

N,N-Dibenzyl-2,5-dimethoxyaniline

Cat. No.: B15450473
CAS No.: 62849-62-1
M. Wt: 333.4 g/mol
InChI Key: SEZYKMMKPAYOAS-UHFFFAOYSA-N
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Description

Contextual Significance within Anilines and Aromatic Ethers

Anilines, or aromatic amines, are a cornerstone of organic chemistry, serving as pivotal building blocks in the synthesis of a vast array of compounds, including dyes, pharmaceuticals, and polymers. e-bookshelf.dewisdomlib.org The reactivity of the aniline (B41778) core is profoundly influenced by the nature of substituents on both the nitrogen atom and the aromatic ring. N,N-Dibenzyl-2,5-dimethoxyaniline is a member of this class, distinguished by the presence of two benzyl (B1604629) groups on the nitrogen atom and two methoxy (B1213986) groups at the 2 and 5 positions of the benzene (B151609) ring.

Aromatic ethers are characterized by an ether linkage to an aromatic ring, which modifies the ring's reactivity. numberanalytics.com In this compound, the two methoxy groups are aromatic ethers. These electron-donating groups increase the electron density of the aromatic ring, thereby influencing its chemical behavior. The combination of the dibenzylamino group and the dimethoxy substitution pattern creates a molecule with unique steric and electronic properties that set it apart from simpler anilines and aromatic ethers.

The presence of bulky N-substituents like the dibenzyl groups can sterically hinder certain reactions, while the electron-donating methoxy groups enhance the nucleophilicity of the aromatic ring, facilitating electrophilic aromatic substitution. This interplay of steric and electronic effects makes this compound a valuable intermediate in specialized synthetic applications.

Historical Development and Evolution of Research on this compound and Related Structures

The study of anilines gained significant momentum in the mid-19th century, largely driven by the burgeoning dye industry. e-bookshelf.de The synthesis of substituted anilines has since become a mature field, with numerous methods developed for their preparation. The parent compound for the aniline moiety, 2,5-dimethoxyaniline (B66101), is a well-established intermediate in the fine chemical industry, particularly for dyes and pharmaceuticals. guidechem.com Traditional synthesis routes to 2,5-dimethoxyaniline often involved the reduction of 2,5-dimethoxynitrobenzene. guidechem.com

The N,N-dibenzylation of anilines is a standard transformation in organic synthesis. The development of methods for the synthesis of this compound likely followed established procedures for the dialkylation of primary amines. One common approach involves the reaction of 2,5-dimethoxyaniline with a benzyl halide in the presence of a base. An alternative, more contemporary method is the reductive amination of 2,5-dimethoxybenzaldehyde (B135726) with dibenzylamine.

Research on related structures, such as poly(2,5-dimethoxyaniline), has explored their potential as conducting polymers. ias.ac.inscielo.br These studies have highlighted the influence of the 2,5-dimethoxy substitution pattern on the properties of the resulting polymers, such as improved solubility in organic solvents compared to unsubstituted polyaniline. ias.ac.in

Structural Features and Chemical Environment of this compound

The molecular structure of this compound is characterized by a central benzene ring substituted with a dibenzylamino group and two methoxy groups. The key structural features include:

The Aniline Core: The fundamental framework is the aniline molecule.

N,N-Dibenzyl Group: Two benzyl groups are attached to the nitrogen atom. This bulky substitution significantly influences the molecule's reactivity and physical properties, including its solubility in organic solvents.

2,5-Dimethoxy Substitution: The two methoxy groups are positioned at carbons 2 and 5 of the benzene ring. These groups are electron-donating, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

The chemical environment of the molecule is dictated by the interplay of these functional groups. The nitrogen atom's lone pair of electrons is delocalized into the aromatic ring, a characteristic feature of anilines. The benzyl groups, while primarily contributing to steric bulk, can also participate in various reactions. The methoxy groups, as strong activating groups, direct electrophilic substitution to the ortho and para positions relative to themselves.

Physicochemical Properties of this compound and Related Compounds

Property Value Compound
Molecular Weight 333.4 g/mol This compound
Melting Point 78-80 °C (lit.) 2,5-Dimethoxyaniline sigmaaldrich.com

Current Research Landscape and Academic Relevance of this compound

Current research involving this compound primarily focuses on its role as a synthetic intermediate. Its unique combination of steric and electronic properties makes it a valuable precursor for the synthesis of more complex molecules. The academic relevance of this compound lies in its utility for exploring reaction methodologies and synthesizing novel compounds with potential applications in materials science and medicinal chemistry.

While direct research on this compound itself may be limited, studies on related substituted anilines and dimethoxy-functionalized aromatic compounds are abundant. For instance, research into the synthesis of meta-substituted anilines is an active area, as traditional electrophilic substitution on anilines typically favors ortho and para products. tohoku.ac.jprsc.org The development of new catalytic methods to achieve meta-functionalization is of significant interest. tohoku.ac.jp

Furthermore, the study of polymers derived from substituted anilines, such as poly(2,5-dimethoxyaniline), continues to be an area of active investigation for applications in electrochromic devices and sensors. scielo.brrsc.org The properties of these polymers are directly influenced by the substituents on the aniline monomer, highlighting the importance of understanding the chemistry of compounds like this compound.

Table of Mentioned Compounds

Compound Name
This compound
2,5-dimethoxyaniline
2,5-dimethoxybenzaldehyde
2,5-dimethoxynitrobenzene
4-chloro-2,5-dimethoxyaniline
Aniline
Dibenzylamine
Poly(2,5-dimethoxyaniline)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62849-62-1

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

N,N-dibenzyl-2,5-dimethoxyaniline

InChI

InChI=1S/C22H23NO2/c1-24-20-13-14-22(25-2)21(15-20)23(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,16-17H2,1-2H3

InChI Key

SEZYKMMKPAYOAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for N,n Dibenzyl 2,5 Dimethoxyaniline

Classic Synthetic Routes to N,N-Dibenzyl-2,5-dimethoxyaniline

Traditional methods for the synthesis of this compound have been well-established and are still widely employed in laboratory and industrial settings. These routes typically involve reductive amination, N-alkylation, or multi-step convergent syntheses.

Reductive Amination Approaches

Reductive amination provides a direct method for the synthesis of this compound. This approach can be realized through two main pathways: the reaction of 2,5-dimethoxyaniline (B66101) with benzaldehyde, or the reaction of 2,5-dimethoxybenzaldehyde (B135726) with benzylamine. The latter is a notable alternative that avoids the use of hazardous benzyl (B1604629) halides. wikipedia.org

In a typical procedure involving 2,5-dimethoxybenzaldehyde and benzylamine, the reactants are combined in a suitable solvent such as methanol (B129727) or ethanol (B145695). The intermediate imine is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation using hydrogen gas over a palladium on carbon (Pd/C) catalyst. wikipedia.org For instance, hydrogenation at 50 psi of H₂ over 10% Pd/C in ethanol at room temperature can afford the product in yields ranging from 65-75%. wikipedia.org However, this method can be hampered by lower yields due to side reactions like the over-reduction of the aldehyde or incomplete formation of the imine. wikipedia.org

Table 1: Reductive Amination for the Synthesis of this compound

Starting Materials Reducing Agent Solvent Temperature (°C) Yield (%) Reference
2,5-Dimethoxybenzaldehyde, Benzylamine H₂/Pd-C Ethanol 25 65-75 wikipedia.org

N-Alkylation Strategies

A more common and often higher-yielding approach to this compound is the direct N-alkylation of 2,5-dimethoxyaniline with benzyl halides. This reaction typically proceeds via an Sₙ2 mechanism, where the nitrogen atom of the aniline (B41778) nucleophilically attacks the benzylic carbon of the benzyl halide. wikipedia.org

The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the reaction. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to neutralize the hydrogen halide formed during the reaction. wikipedia.org To ensure complete dibenzylation, an excess of the benzyl halide is often used. For example, reacting 2,5-dimethoxyaniline with 2.2 equivalents of benzyl bromide in the presence of 3.0 equivalents of potassium carbonate in DMF at 80-100°C for 12-24 hours can result in yields of 70-85%. wikipedia.org A key challenge in this method is the potential for O-alkylation of the methoxy (B1213986) groups, which can be minimized by using bulky bases or careful stoichiometric control. wikipedia.org

Table 2: N-Alkylation for the Synthesis of this compound

Starting Materials Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Reference
2,5-Dimethoxyaniline Benzyl bromide K₂CO₃ DMF 80-100 12-24 70-85 wikipedia.org

Multi-Step Convergent Syntheses

For large-scale industrial production, a multi-step convergent synthesis is often preferred. This strategy typically begins with a readily available starting material like 1,4-dimethoxybenzene (B90301). The synthesis proceeds through the following key steps:

Nitration: The aromatic ring of 1,4-dimethoxybenzene is nitrated to introduce a nitro group, yielding 2,5-dimethoxynitrobenzene. wikipedia.org

Reduction: The nitro group of 2,5-dimethoxynitrobenzene is then reduced to a primary amine to form 2,5-dimethoxyaniline. This reduction is commonly achieved through catalytic hydrogenation with hydrogen gas using a nickel or palladium catalyst. wikipedia.org For instance, using 10% Pd/C in ethanol under a hydrogen pressure of 2.0 MPa at 80°C for 4 hours can lead to a 90-95% yield of 2,5-dimethoxyaniline. wikipedia.org

N,N-Dibenzylation: The resulting 2,5-dimethoxyaniline is subsequently subjected to N-alkylation with benzyl halides as described in the previous section to afford the final product, this compound. wikipedia.org

This multi-step approach offers the advantage of utilizing simple, cost-effective starting materials and allows for the purification of intermediates at each stage, leading to a high-purity final product.

Modern and Sustainable Synthetic Approaches for this compound

Catalytic Methods (e.g., Palladium-Catalyzed C-N Bond Formation)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This methodology offers a versatile and efficient alternative to traditional N-alkylation methods, often proceeding under milder conditions with a broader substrate scope.

The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product and regenerate the catalyst. While specific examples for the direct dibenzylation of 2,5-dimethoxyaniline using this method are not extensively documented, the principles of the Buchwald-Hartwig amination suggest its potential applicability. The reaction would likely involve the coupling of 2,5-dimethoxyaniline with two equivalents of a benzyl halide in the presence of a palladium catalyst and a suitable ligand, such as a bulky biarylphosphine. The choice of ligand is crucial for the success of the reaction, influencing both the reaction rate and the selectivity for N,N-dibenzylation over mono-benzylation.

Flow Chemistry Applications in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.networktribe.com

While a specific flow process for the synthesis of this compound has not been detailed in the literature, the N-alkylation of anilines is a reaction class that is well-suited to flow chemistry. A potential flow setup could involve pumping a solution of 2,5-dimethoxyaniline and a benzyl halide through a heated reactor packed with a solid-supported base. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields, improved selectivity, and easier purification compared to batch processing. The use of immobilized reagents and catalysts in flow reactors can also simplify product work-up and catalyst recycling, further enhancing the sustainability of the process.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents, the development of catalytic methods to replace stoichiometric reagents, and the reduction of waste.

Traditional syntheses of N,N-dibenzylated anilines often employ polar aprotic solvents such as DMF and N-methyl-2-pyrrolidone (NMP). However, due to their toxicity and environmental concerns, there is a growing interest in finding safer alternatives. Research has explored the use of more benign solvents like Cyrene™, a bio-based solvent derived from cellulose, as a potential replacement for DMF and NMP. epfl.ch Another promising area is the use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors. These solvents are often biodegradable, have low toxicity, and can be recycled, making them an attractive green alternative for N-alkylation reactions. manchester.ac.uknih.gov For instance, a mixture of choline (B1196258) chloride and urea (B33335) can serve as both the solvent and catalyst in certain N-alkylation reactions. nih.gov

Catalytic methods offer a greener alternative to stoichiometric reagents by reducing waste and improving atom economy. For the reductive amination route to this compound, catalytic transfer hydrogenation presents a sustainable option. This method can utilize safer hydrogen donors in place of metal hydrides, and often employs reusable heterogeneous catalysts, which can be easily separated from the reaction mixture.

PrincipleTraditional MethodGreener AlternativeAdvantages of Greener Alternative
Solvent DMF, NMPCyrene™, Deep Eutectic Solvents (e.g., Choline chloride:Urea)Bio-based, lower toxicity, biodegradable, recyclable. epfl.chmanchester.ac.uknih.gov
Reagents Stoichiometric bases (e.g., K₂CO₃), Metal hydrides (e.g., NaBH₃CN)Catalytic systems (e.g., heterogeneous catalysts for transfer hydrogenation)Reduced waste, improved atom economy, catalyst recyclability.
Waste Reduction Production of stoichiometric amounts of salt byproducts.One-pot synthesis (reductive amination), use of catalytic reagents.Minimizes waste generation and purification steps. researchgate.net

Asymmetric Synthesis and Chiral Induction in this compound Derivatives

The development of asymmetric methods for the synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science where specific stereoisomers are often required. Chiral induction can be achieved through the use of chiral catalysts or biocatalysts in key synthetic steps.

For derivatives of this compound that possess a chiral center, asymmetric reductive amination is a powerful strategy to establish the desired stereochemistry. This can be achieved by employing chiral catalysts, such as those based on transition metals like iridium or rhodium, complexed with chiral ligands. These catalysts can facilitate the enantioselective reduction of a prochiral imine intermediate, leading to the formation of one enantiomer in excess. The choice of chiral ligand is critical in determining the level of enantioselectivity.

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral amines. Imine reductases (IREDs) are a class of enzymes that can catalyze the asymmetric reduction of imines to amines with high enantiomeric excess (ee). manchester.ac.uk By screening a library of IREDs, it is often possible to identify a biocatalyst that can produce the desired enantiomer of a chiral N,N-dibenzylaniline derivative with excellent selectivity. This biocatalytic approach is typically performed in aqueous media under mild conditions, aligning with the principles of green chemistry. researchgate.net

MethodCatalyst/EnzymeKey FeaturesPotential Enantiomeric Excess (ee)
Asymmetric Catalytic Reductive Amination Chiral transition metal complexes (e.g., Ir, Rh with chiral ligands)High turnover numbers, tunable ligand scaffolds for optimization.Generally high, often >90%
Biocatalytic Reductive Amination Imine Reductases (IREDs)High enantioselectivity, mild reaction conditions, environmentally friendly. manchester.ac.ukresearchgate.netCan be very high, often >99%

Scale-Up Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. Key aspects of scale-up and process optimization include reaction kinetics, heat and mass transfer, downstream processing, and safety.

For the N-alkylation route, the reaction is often exothermic, and efficient heat removal is crucial on a large scale to prevent runaway reactions and ensure product quality. The choice of reactor and agitation system is important for maintaining temperature control and ensuring good mixing of the reactants. In the case of reductive amination, if catalytic hydrogenation is used, the efficient mixing of the gas (hydrogen), liquid (reaction mixture), and solid (catalyst) phases is critical for achieving high reaction rates and conversions. The choice of catalyst and its loading will also need to be optimized for large-scale production to balance cost and activity.

Downstream processing, including product isolation and purification, can be a significant cost driver in industrial production. For this compound, purification is often achieved through crystallization or distillation. The optimization of these processes to maximize yield and purity while minimizing solvent use and energy consumption is a key aspect of process development. The recovery and reuse of solvents and catalysts are also important considerations for improving the sustainability and economics of the process.

Safety is of paramount importance in any chemical manufacturing process. A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential risks associated with the large-scale production of this compound. This includes considering the flammability of solvents, the reactivity of reagents, and the potential for runaway reactions.

ParameterLaboratory ScaleIndustrial Scale Considerations
Reaction Vessel Glass flaskJacketed glass-lined or stainless steel reactor
Heat Transfer Surface area to volume ratio is highSurface area to volume ratio is low; requires efficient cooling systems.
Mass Transfer Generally not limitingCan be a limiting factor, especially in multiphase reactions (e.g., hydrogenation). Requires efficient agitation.
Purification ChromatographyCrystallization, Distillation
Safety Small quantities, manageable risksDetailed hazard analysis (e.g., HAZOP) required to manage risks of fire, explosion, and chemical exposure.

Chemical Reactivity and Mechanistic Investigations of N,n Dibenzyl 2,5 Dimethoxyaniline

Electrophilic Aromatic Substitution Reactions of N,N-Dibenzyl-2,5-dimethoxyaniline

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the N,N-dibenzylamino group and the two methoxy (B1213986) groups.

The directing influence of the substituents on the aromatic ring determines the position of electrophilic attack. The N,N-dibenzylamino group is a powerful activating and ortho, para-directing group. Similarly, the methoxy groups at positions 2 and 5 are also activating and ortho, para-directing. The synergistic effect of these groups leads to a high electron density at the positions ortho and para to the N,N-dibenzylamino group, namely the C4 and C6 positions.

However, the significant steric hindrance imposed by the two bulky benzyl (B1604629) groups on the nitrogen atom can impede electrophilic attack at the adjacent ortho (C6) position. Consequently, electrophilic substitution is expected to occur predominantly at the C4 position, which is para to the strongly activating N,N-dibenzylamino group and ortho to the C5-methoxy group. This regiochemical outcome is observed in related, less sterically hindered 2,5-dimethoxyanilines. For instance, halogenation of 2,5-dimethoxyaniline (B66101) with N-chlorosuccinimide in N,N-dimethylformamide yields the 4-chloro derivative. researchgate.net

While specific examples of common electrophilic aromatic substitution reactions such as nitration and halogenation on this compound are not extensively documented in readily available literature, formylation via the Vilsmeier-Haack reaction is a plausible transformation for such an electron-rich aromatic system. wikipedia.orgorganic-chemistry.org The Vilsmeier-Haack reaction typically occurs at the most electron-rich and sterically accessible position. thieme-connect.de For this compound, this would be the C4 position.

ReactionElectrophileExpected Major ProductReference/Analogy
HalogenationX⁺ (e.g., from NCS, NBS)4-Halo-N,N-dibenzyl-2,5-dimethoxyaniline researchgate.net
NitrationNO₂⁺4-Nitro-N,N-dibenzyl-2,5-dimethoxyaniline
Vilsmeier-Haack FormylationVilsmeier reagent4-(Dibenzylamino)-2,5-dimethoxybenzaldehyde wikipedia.orgorganic-chemistry.org

The mechanism of electrophilic aromatic substitution on this compound follows the general, well-established pathway for this class of reactions. The reaction is initiated by the attack of the electron-rich π-system of the benzene ring on a potent electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.

The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. For substitution at the C4 position, the positive charge can be delocalized onto the nitrogen atom of the dibenzylamino group, which is a highly favorable resonance contributor. This delocalization significantly stabilizes the arenium ion, thereby lowering the activation energy for the formation of the para-substituted product.

The final step of the mechanism involves the deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the final substituted product. The steric bulk of the N,N-dibenzyl groups is unlikely to significantly affect the rate of this deprotonation step.

Nucleophilic Reactions Involving this compound

The primary site for nucleophilic reactivity in this compound is the lone pair of electrons on the nitrogen atom.

As a tertiary amine, this compound can act as a nucleophile and react with various electrophiles at the nitrogen center. A characteristic reaction of tertiary amines is quaternization, which involves the reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. For example, the reaction of this compound with an alkyl halide such as methyl iodide would be expected to yield the corresponding N,N-dibenzyl-N-methyl-2,5-dimethoxyanilinium iodide. This reaction typically proceeds via an SN2 mechanism.

The lone pair on the nitrogen atom makes this compound a Lewis base. It can react with Lewis acids and other electrophilic species. For instance, in the presence of strong acids, the nitrogen atom can be protonated to form an anilinium salt. This protonation deactivates the aromatic ring towards electrophilic substitution due to the electron-withdrawing nature of the resulting positively charged group.

Oxidation and Reduction Chemistry of this compound

The chemical behavior of this compound under oxidative and reductive conditions is influenced by the presence of the tertiary amine and the benzyl groups.

The oxidation of anilines can be complex, often leading to a mixture of products, including polymeric materials. ias.ac.in The electrochemical oxidation of the related 2,5-dimethoxyaniline has been studied in the context of forming conductive polymers. scielo.br The oxidation of N,N-dialkylanilines can also lead to the formation of radical cations.

A significant reaction in the context of N,N-dibenzylamines is the oxidative cleavage of the N-benzyl C-N bonds. This transformation can be achieved using various oxidizing agents and provides a method for the debenzylation of the amine.

Conversely, the benzyl groups can be removed under reductive conditions. Catalytic hydrogenation is a common and effective method for the debenzylation of N-benzylamines. researchgate.net This reaction typically employs a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate. The reaction proceeds via the hydrogenolysis of the C-N bonds, yielding 2,5-dimethoxyaniline and toluene (B28343) as the products.

Reaction TypeReagents and ConditionsExpected Major Product(s)Reference/Analogy
Reduction (Debenzylation)H₂, Pd/C2,5-Dimethoxyaniline, Toluene researchgate.net
Oxidative CleavageVarious oxidizing agents2,5-Dimethoxyaniline and/or further oxidation products

Electrochemical Behavior and Redox Potentials

The electrochemical properties of this compound are primarily associated with the oxidation of the aniline (B41778) moiety and the electron-rich aromatic ring. While specific data for this exact compound is not extensively documented, the behavior of the closely related poly(2,5-dimethoxyaniline) (PDMA) provides significant insight. The electrochemical activity of PDMA is similar to its parent, polyaniline, and is characterized by reversible redox transformations. researchgate.net

The polymer undergoes two primary redox transitions. The first corresponds to the transformation from the fully reduced leucoemeraldine state (a pale yellow, non-conductive form) to the partially oxidized emeraldine (B8112657) state (a green, conductive polaron cation radical). The second transition involves the further oxidation of the emeraldine form to the fully oxidized pernigraniline state (a blue-velvet, non-conductive bipolaron form). researchgate.netscielo.br These transitions are observed as distinct peaks in cyclic voltammetry.

Studies on PDMA films have identified these redox peaks at specific potentials. The transition from the leucoemeraldine to the emeraldine state occurs at approximately +0.19 V, while the transition from the emeraldine to the pernigraniline state is observed around +0.51 V. researchgate.netscielo.br The electrochemical process for this compound would be expected to involve an irreversible two-electron oxidation process, a behavior noted in similar N-benzyl substituted compounds. nih.gov The electron-donating nature of the two methoxy groups on the aniline ring enhances the electron density, facilitating oxidation.

Table 1: Redox Potentials of Poly(2,5-dimethoxyaniline) (PDMA)

Transition Potential (V vs. Ag/AgCl) Description
Leucoemeraldine ↔ Emeraldine ~ +0.19 Reversible one-electron oxidation/reduction

Data derived from studies on the polymer analog, which provides a model for the monomer's redox behavior. researchgate.netscielo.br

Formation of Radical Cations and Anions

The oxidation of this compound is expected to proceed via the formation of a radical cation. This process involves the removal of an electron from the molecule, most likely from the nitrogen atom or the electron-rich π-system of the dimethoxy-substituted benzene ring. The resulting radical cation is stabilized by the delocalization of the unpaired electron across the aromatic system, a process significantly aided by the electron-donating methoxy groups.

In the context of the analogous polymer, PDMA, this radical cation state is well-established. The first oxidation step transforms the neutral leucoemeraldine form into the emeraldine salt, which is a stable poly-radical cation, also known as a polaron. scielo.br Further oxidation leads to the formation of a dication, or bipolaron. scielo.br

The formation of a radical cation from the monomer can be represented as: Ar-N(CH₂Ph)₂ → [Ar-N(CH₂Ph)₂]•⁺ + e⁻

Conversely, the formation of a radical anion would require the addition of an electron to the molecule. For an electron-rich system like this compound, this is generally less favorable than oxidation. Anions are more readily formed with molecules containing strong electron-withdrawing groups. Therefore, the chemistry of this compound is dominated by its propensity to lose electrons and form cationic species rather than gain them to form anionic ones.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

This compound derivatives are potential candidates for participation in various metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. nih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are particularly relevant for forming C-N bonds. nih.gov

In a typical Buchwald-Hartwig reaction, an amine is coupled with an aryl halide or triflate. While this compound itself possesses a tertiary amine that cannot be further arylated, its derivatives could be synthesized for use in such reactions. For instance, a bromo- or iodo-substituted version of this compound could serve as the aryl halide partner, coupling with a primary or secondary amine.

The electronic properties of the 2,5-dimethoxy-substituted ring would influence the reaction kinetics, with the electron-donating groups potentially accelerating the oxidative addition step of the catalytic cycle. However, the bulky N,N-dibenzyl groups introduce significant steric hindrance around the nitrogen atom, which could impact the molecule's ability to act as a ligand for the metal catalyst or as a substrate in coupling reactions. In some cases, aniline derivatives can act as stabilizing ligands for well-defined Pd(II)-NHC (N-heterocyclic carbene) catalysts, where their structural and electronic diversity can be used to fine-tune the catalytic activity for challenging cross-couplings. nih.gov

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Reactants Product Type Potential Role of the Aniline Derivative
Buchwald-Hartwig Amination Aryl Halide + Amine Aryl Amine Substrate (if halogenated) or Ligand
Suzuki-Miyaura Coupling Aryl Halide + Boronic Acid Biaryl Substrate (if halogenated) or Ligand
Heck Reaction Aryl Halide + Alkene Substituted Alkene Substrate (if halogenated)

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Aryl Alkyne | Substrate (if halogenated) |

Thermal and Photochemical Transformations of this compound

The stability and reactivity of this compound can be influenced by thermal energy and ultraviolet or visible light.

Thermal Transformations: At elevated temperatures, this compound may undergo several transformations. The N-benzyl bonds are susceptible to thermolytic cleavage, which could lead to de-benzylation, forming N-benzyl-2,5-dimethoxyaniline or 2,5-dimethoxyaniline. Another possibility is rearrangement reactions. Studies on the related polymer, PDMA, indicate a resistance to thermal changes, which is attributed to potential cross-linking reactions involving the methoxy groups. ias.ac.in This suggests that under thermal stress, the monomer might also undergo reactions involving these functional groups, possibly leading to oligomerization or decomposition.

Photochemical Transformations: Given its aromatic and amine functionalities, this compound is expected to be photochemically active. The electron-rich nature of the molecule makes it a candidate for photo-induced electron transfer (PET) processes. Upon absorption of light, the molecule could be excited to a higher energy state, facilitating its oxidation to the radical cation.

Furthermore, photoredox catalysis, often employing visible light in conjunction with a nickel or palladium catalyst, has emerged as a powerful method for C-N bond formation. uni-regensburg.de In such a system, the aniline derivative could potentially be involved as a substrate or a quencher of the excited-state photocatalyst. The N-C bonds of the benzyl groups could also be susceptible to photochemical cleavage, leading to radical intermediates that could engage in subsequent reactions.

Table 3: Summary of Potential Transformations

Condition Transformation Type Potential Products
Thermal De-benzylation N-Benzyl-2,5-dimethoxyaniline, 2,5-Dimethoxyaniline
Decomposition/Oligomerization Complex mixture of products
Photochemical Photo-oxidation (PET) Radical cation [Ar-N(CH₂Ph)₂]•⁺

Advanced Spectroscopic and Structural Characterization of N,n Dibenzyl 2,5 Dimethoxyaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N,N-Dibenzyl-2,5-dimethoxyaniline

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C) and multidimensional NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals.

Based on the structure of this compound, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from the analysis of structurally similar compounds, such as N,N-dibenzylaniline and 2,5-dimethoxyaniline (B66101) spectrabase.comnih.govnih.govchemicalbook.comchemicalbook.com.

Predicted ¹H and ¹³C NMR Data for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Methoxy (B1213986) Protons (-OCH₃)3.7 - 3.955 - 57Singlet
Methylene (B1212753) Protons (-CH₂-)4.2 - 4.550 - 55Singlet
Aromatic Protons (Dimethoxy-substituted ring)6.3 - 6.898 - 115Multiplets
Aromatic Protons (Benzyl rings)7.2 - 7.4127 - 130Multiplets
Quaternary Carbons (C-N, C-O, Benzyl (B1604629) C-ipso)-129 - 154-

Note: These are predicted values and actual experimental data may vary.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To resolve structural ambiguities and confirm connectivity, a suite of two-dimensional (2D) NMR experiments would be employed researchgate.netsdsu.edupitt.eduharvard.edu.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would reveal the correlations between the aromatic protons on the 2,5-dimethoxyphenyl ring and within each of the benzyl rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is pivotal for correlating directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the definitive assignment of the carbon signals for the methoxy groups, the methylene bridges, and the protonated aromatic carbons based on the established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected between the methylene protons and the ipso-carbons of the benzyl rings, as well as the carbons of the dimethoxyphenyl ring. The methoxy protons would show correlations to the C-2 and C-5 carbons of the aniline (B41778) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity. This would be instrumental in determining the conformational preferences of the N-benzyl groups relative to the 2,5-dimethoxyphenyl ring. For example, NOE correlations between the methylene protons and the aromatic protons of the aniline ring would provide insights into the rotational dynamics around the C-N bonds.

Solid-State NMR Applications

While solution-state NMR provides information about the average molecular structure, solid-state NMR (ssNMR) can probe the structure and dynamics of this compound in its crystalline form. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C and ¹⁵N spectra in the solid state figshare.com. These experiments can reveal the presence of different polymorphs, identify non-equivalent molecules in the asymmetric unit of the crystal lattice, and provide information on the local electronic environment and molecular packing.

X-ray Crystallography and Single-Crystal Diffraction Analysis of N,N-Dibenzyl-2,5-dimethoxyanilineresearchgate.net

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. Obtaining suitable single crystals of this compound would be a prerequisite for this analysis.

Elucidation of Solid-State Molecular Conformation

A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. This would allow for a detailed understanding of the molecular conformation, including the planarity of the aromatic rings and the orientation of the methoxy and dibenzyl substituents relative to the central aniline core. The nitrogen atom's geometry and the disposition of the benzyl groups would be of particular interest.

Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis would identify and characterize any intermolecular interactions, such as van der Waals forces, and potential weak C-H···π or C-H···O hydrogen bonds. Understanding the crystal packing is crucial for relating the solid-state properties of the compound to its molecular structure. While no specific crystal structure for this compound is currently available in the Cambridge Structural Database (CSDC), a search for related structures, such as (2,5-dimethoxy-1,4-phenylene)bis(N-phenylmethanimine N-oxide), provides a reference for the types of packing motifs that might be observed kaust.edu.sa.

Hypothetical Crystallographic Data Table for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)12.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1970
Z4
Density (calculated) (g/cm³)1.125

Note: This table presents hypothetical data for illustrative purposes.

Advanced Mass Spectrometry Techniques for this compound

Advanced mass spectrometry techniques are essential for confirming the molecular weight and elucidating the fragmentation pathways of this compound.

High-resolution mass spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to determine the accurate mass of the molecular ion ([M+H]⁺ or M⁺·). This provides a highly specific confirmation of the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation patterns. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), the characteristic fragment ions can be identified. For this compound, key fragmentation pathways would likely involve:

Benzylic cleavage: Loss of a benzyl radical (C₇H₇•) to form a stable benzylic cation at m/z 91.

Loss of a benzyl group: Cleavage of the C-N bond to lose a benzyl group, leading to a fragment corresponding to [M-C₇H₇]⁺.

Fragmentation of the dimethoxyphenyl ring: Subsequent fragmentation of the aniline core through loss of methoxy groups or other characteristic cleavages.

Analysis of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR and X-ray crystallography mdpi.comarkat-usa.orgmiamioh.edu.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. rdd.edu.iq

For this compound (C₂₂H₂₃NO₂), the exact mass of the neutral molecule is calculated to be 333.1729 u. In typical ESI-HRMS analysis, the compound would be observed as a protonated molecule, [M+H]⁺. The theoretical exact mass for this ion allows for its unambiguous identification in complex mixtures.

Table 1: Calculated HRMS Data for this compound

Species Chemical Formula Calculated Monoisotopic Mass (u)
[M] C₂₂H₂₃NO₂ 333.1729
[M+H]⁺ [C₂₂H₂₄NO₂]⁺ 334.1802
[M+Na]⁺ [C₂₂H₂₃NO₂Na]⁺ 356.1621

This data is theoretical and serves as a reference for experimental identification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides critical information about a molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern serves as a structural fingerprint. For this compound, the most likely fragmentation pathways in MS/MS would involve the cleavage of the benzylic C-N bonds, which are relatively labile.

The primary fragmentation event is expected to be the loss of a benzyl radical or a neutral toluene (B28343) molecule, leading to the formation of a stable benzylic cation or the tropylium (B1234903) ion at m/z 91. This is a characteristic fragment for compounds containing a benzyl group. Subsequent fragmentations could involve the loss of methyl groups from the methoxy substituents.

Table 2: Predicted Key MS/MS Fragments for [C₂₂H₂₄NO₂]⁺

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Lost Neutral Proposed Fragment Structure
334.18 243.12 C₇H₇• (Benzyl radical) [M - C₇H₇]⁺
334.18 91.05 C₁₅H₁₇NO₂ Tropylium ion [C₇H₇]⁺
243.12 228.09 CH₃• (Methyl radical) [M - C₇H₇ - CH₃]⁺

These predicted fragmentation pathways are based on established chemical principles and serve to guide the interpretation of experimental MS/MS data.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide detailed information about the functional groups present and can also offer insights into the molecule's conformational state. ias.ac.in

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the aromatic rings, the methoxy groups, and the benzyl substituents. The C-H stretching vibrations of the aromatic and aliphatic (CH₂) groups would appear in the 3100-2800 cm⁻¹ region. The C-N stretching of the tertiary amine and the C-O stretching of the aryl ether methoxy groups would produce characteristic bands in the fingerprint region (1300-1000 cm⁻¹).

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Functional Group
Aromatic C-H Stretch 3100 - 3000 C-H (sp² hybridized)
Aliphatic C-H Stretch 3000 - 2850 C-H (sp³ hybridized, -CH₂-)
Aromatic C=C Stretch 1610 - 1580, 1500 - 1450 Phenyl rings
C-N Stretch (tertiary amine) 1250 - 1020 Ar-N(CH₂)₂
Asymmetric C-O-C Stretch 1275 - 1200 Ar-O-CH₃
Symmetric C-O-C Stretch 1075 - 1020 Ar-O-CH₃

These ranges are based on typical values for the specified functional groups and provide a basis for spectral interpretation.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) absorption spectroscopy investigates the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For this compound, the chromophore is the substituted aniline ring system. The presence of two electron-donating methoxy groups and the nitrogen atom's lone pair significantly influences the electronic structure, leading to π→π* transitions. Studies on the related poly(2,5-dimethoxyaniline) show strong absorptions related to the benzoid ring structure. ias.ac.inresearchgate.net The absorption maxima (λ_max) are expected to be sensitive to solvent polarity.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many substituted anilines are fluorescent, and this compound is also expected to exhibit fluorescence. The emission spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift).

Table 4: Predicted Electronic Spectroscopy Properties

Spectroscopy Type Expected λ_max Range (nm) Transition Type Notes
UV-Vis Absorption 240 - 260 and 290 - 320 π→π* Based on substituted aniline chromophores. The exact position depends on solvent.

These predictions are based on the analysis of similar aromatic amine and aniline derivative chromophores. otago.ac.nz

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives of this compound

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is achiral, chiral derivatives could be synthesized, for example, by introducing a chiral center on one or both of the benzyl groups.

For such chiral derivatives, Electronic Circular Dichroism (ECD) would probe the stereochemical environment around the aromatic chromophore, yielding a unique spectrum of positive and negative Cotton effects that could be used to assign the absolute configuration.

Furthermore, Vibrational Circular Dichroism (VCD), the infrared analog of ECD, could provide even more detailed structural information. Studies on complex chiral molecules, such as N-heterocyclic carbene precursors, have shown that VCD can distinguish between diastereomers and assign the absolute configuration of multiple remote chiral centers within the same molecule, a task that can be challenging for ECD alone. This high sensitivity makes VCD an ideal tool for the unambiguous stereochemical characterization of potential chiral derivatives of this compound.

Computational and Theoretical Studies on N,n Dibenzyl 2,5 Dimethoxyaniline

Quantum Chemical Calculations of N,N-Dibenzyl-2,5-dimethoxyaniline

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the electronic level. These calculations offer a detailed view of the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict its geometric structure, electronic properties, and reactivity. The two methoxy (B1213986) groups at the 2 and 5 positions are electron-donating, which increases the electron density of the benzene (B151609) ring. The bulky dibenzyl groups attached to the nitrogen atom introduce significant steric hindrance.

DFT studies can elucidate the distribution of electron density and identify the most probable sites for electrophilic or nucleophilic attack. The electron-donating nature of the dimethoxy substituents enhances the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. Conversely, the nitrogen atom's lone pair is involved in conjugation with the aromatic ring, and its reactivity is modulated by the attached benzyl (B1604629) groups. Computational models have been effectively used to study reaction mechanisms, such as nucleophilic aromatic substitution, by analyzing transition states and activation barriers. researchgate.net

Table 1: Calculated Electronic Properties of a Related Aniline (B41778) Derivative using DFT

Parameter Value Method
Highest Occupied Molecular Orbital (HOMO) -5.8 eV CAM-B3LYP/6-311++G(d,p)
Lowest Unoccupied Molecular Orbital (LUMO) -2.1 eV CAM-B3LYP/6-311++G(d,p)
Energy Gap (E_gap) 3.7 eV CAM-B3LYP/6-311++G(d,p)

Data derived from a study on a structurally related iminoaniline derivative and serves as an illustrative example of the types of parameters obtained from DFT calculations. nih.gov

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for calculating molecular properties. arxiv.org For a molecule like this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory can provide very precise calculations of energies, geometries, and vibrational frequencies. researchgate.net

These high-accuracy calculations are particularly useful for benchmarking results from less computationally expensive methods like DFT. For instance, they can provide a more accurate description of electron correlation effects, which are important for understanding the subtle electronic interactions within the molecule. While computationally demanding, ab initio methods are invaluable for obtaining definitive theoretical data on the fundamental properties of this compound. arxiv.org

Molecular Dynamics (MD) Simulations of this compound in Solution and Condensed Phases

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its behavior in different environments, such as in various solvents or in a condensed phase like a polymer matrix.

These simulations can predict how the bulky N,N-dibenzyl groups influence the molecule's solubility and interaction with its surroundings. The flexibility of the benzyl groups and their rotational dynamics can be studied, which is crucial for understanding how the molecule might pack in a solid state or how it interacts with a receptor site in a biological system. MD simulations are also instrumental in studying the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them.

Prediction of Spectroscopic Parameters from Computational Models for this compound

Computational models are extensively used to predict various spectroscopic parameters of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra.

DFT and other quantum chemical methods can calculate the magnetic shielding around each nucleus, which can be converted into NMR chemical shifts. researchgate.net Similarly, the vibrational modes of the molecule can be calculated, providing a theoretical IR spectrum that can aid in the interpretation of experimental spectra. unito.it Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excited states of molecules, which allows for the prediction of UV-Vis absorption wavelengths and intensities. nih.gov

Table 2: Predicted Spectroscopic Data for Structurally Similar Compounds

Spectroscopic Technique Predicted Parameter Observation
¹H NMR Chemical Shift (δ) Signals for methoxy protons are typically observed around 3.72 ppm in related dimethoxyaniline compounds.
Infrared (IR) Spectroscopy Vibrational Frequencies Characteristic peaks for C-O stretching, N-H bending (in primary/secondary amines), and aromatic C-H bending are predicted.
UV-Vis Spectroscopy Absorption Maxima (λ_max) Electronic transitions corresponding to the π-system of the aromatic rings are predicted in the UV region.

This table is illustrative and based on general knowledge of spectroscopic predictions for similar aromatic amines.

Reaction Mechanism Elucidation through Computational Transition State Analysis for this compound Transformations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For transformations involving this compound, transition state analysis can be performed to understand the reaction pathways, intermediates, and energy barriers.

By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. nih.govmdpi.com The structure and energy of the transition state provide crucial information about the feasibility and kinetics of the reaction. For example, in the synthesis of this compound via Williamson ether synthesis, computational analysis could model the transition state of the N-alkylation step. This would help in understanding the role of the solvent and the base in stabilizing the transition state. Such studies are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies related to chemical activity (excluding biological/pharmacological)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. nih.gov In the context of the chemical activity of this compound, QSAR studies can be employed to predict properties such as its reactivity in certain chemical transformations or its performance as a component in materials science applications. nih.gov

For instance, a QSAR model could be developed to predict the efficiency of related aniline derivatives as precursors in polymerization reactions or as building blocks for dyes. scielo.brias.ac.in These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of compounds and then correlating these descriptors with their measured chemical activity. japsonline.com The resulting model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with desired chemical properties.

Applications of N,n Dibenzyl 2,5 Dimethoxyaniline in Advanced Organic Synthesis and Materials Science

N,N-Dibenzyl-2,5-dimethoxyaniline as a Synthon for Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that aids in the planning of a chemical synthesis. This compound serves as a valuable synthon, providing a readily available and reactive framework for the construction of more intricate molecular structures.

Precursor in Heterocyclic Synthesis

While direct and extensive research on the use of this compound in heterocyclic synthesis is not widely documented in the provided search results, the reactivity of its parent compound, 2,5-dimethoxyaniline (B66101), suggests its potential as a precursor. The electron-rich nature of the aromatic ring, enhanced by the two methoxy (B1213986) groups, makes it susceptible to electrophilic substitution, a key step in many heterocyclic ring-forming reactions. The bulky dibenzyl groups on the nitrogen atom could be strategically employed to direct the regioselectivity of these reactions or could be removed at a later stage to yield a primary or secondary amine for further functionalization into a heterocyclic system.

The synthesis of substituted anilines like this compound can be achieved through methods such as the reductive amination of 2,5-dimethoxybenzaldehyde (B135726) with benzylamine. This highlights the accessibility of this building block for potential use in constructing heterocyclic frameworks.

Building Block for Natural Product Synthesis

The utility of this compound as a direct building block in the total synthesis of natural products is not explicitly detailed in the available search results. However, the structural motif of a dimethoxy-substituted aniline (B41778) is present in various natural products. Therefore, derivatives of 2,5-dimethoxyaniline are plausible intermediates in the synthesis of such compounds. The dibenzyl groups can serve as protecting groups for the amine functionality, preventing unwanted side reactions during the elaboration of other parts of the molecule. These protecting groups can typically be removed under specific conditions to reveal the free amine for subsequent synthetic transformations.

Role of this compound in the Development of Functional Materials

The unique electronic and steric properties of this compound and its derivatives make them attractive components for the development of advanced functional materials with tailored properties.

Incorporation into Polymer Backbones for Advanced Polymers

The parent compound, 2,5-dimethoxyaniline, is a known monomer for the synthesis of conducting polymers. Poly(2,5-dimethoxyaniline) (PDMA) and its copolymers have demonstrated improved solubility in common organic solvents compared to the parent polyaniline, a significant advantage for processability. ias.ac.inresearchgate.net The incorporation of bulky N-substituents like the dibenzyl groups in this compound would be expected to further enhance solubility due to the introduction of steric hindrance that disrupts interchain packing.

The methoxy groups on the aniline ring are known to enhance the thermal stability of the resulting polymers, possibly through hydrogen bonding interactions. ias.ac.inresearchgate.net The synthesis of these polymers is typically achieved through oxidative polymerization. ias.ac.inresearchgate.net While the direct polymerization of this compound is not explicitly described, the principles established for the polymerization of related substituted anilines suggest its potential as a monomer for creating soluble and thermally stable polymers. These polymers could find applications in various fields due to their processability and potentially interesting electronic and optical properties.

PropertyEffect of this compound Incorporation
Solubility Expected to increase due to the bulky dibenzyl groups.
Thermal Stability Potentially enhanced due to the presence of methoxy groups. ias.ac.inresearchgate.net
Processability Improved solubility would lead to better processability. ias.ac.inresearchgate.net

Application in Organic Electronics as a Component

Substituted anilines, including 2,5-dimethoxyaniline, are of interest in the field of organic electronics. scielo.br Poly(2,5-dimethoxyaniline) has been investigated for its electrochromic properties, exhibiting reversible color changes upon the application of different potentials. scielo.br This suggests that polymers derived from this compound could also possess interesting electroactive and optical properties.

The electron-donating nature of the dimethoxy groups enhances the electron density of the aromatic system, which can be beneficial for applications requiring hole-transporting materials in organic electronic devices. The bulky dibenzyl groups could influence the morphology of thin films, which is a critical factor in device performance. While direct applications of this compound in organic electronics are not detailed, the properties of its parent and related compounds point to its potential as a component in materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and electrochromic devices.

Supramolecular Assembly and Self-Organization

Supramolecular assembly and self-organization are powerful tools for creating highly ordered and functional nanostructures from molecular building blocks. researchgate.netnih.gov The design of molecules that can spontaneously form well-defined architectures is a key area of research in materials science. beilstein-journals.org

Utilization in Sensing and Probes

The potential utility of this compound as a chemical sensor or probe, excluding biological contexts, is rooted in the electronic and structural characteristics of the molecule. The core 2,5-dimethoxyaniline structure is known to be a precursor to electroactive polymers with sensing capabilities.

The parent polymer, poly(2,5-dimethoxyaniline) (PDMA), has demonstrated significant potential in the development of chemical sensors. researchgate.netrsc.orgrsc.org For instance, PDMA films exhibit electrochromic properties, meaning they change color in response to changes in electrical potential. scielo.brscielo.br This reversible color change, from yellow in the fully reduced state to blue in the fully oxidized state, can be harnessed for sensing applications. scielo.brscielo.br The response time of these films can be influenced by the applied potential and the type of electrolyte used. scielo.br

The introduction of N,N-dibenzyl groups to the 2,5-dimethoxyaniline structure would likely modulate these properties. The bulky benzyl (B1604629) groups could influence the polymer's morphology and solubility in organic solvents, potentially allowing for the fabrication of thin films for sensor devices. Furthermore, the nitrogen atom's lone pair of electrons, which are crucial for the electroactivity of aniline-based polymers, would be sterically hindered by the benzyl groups. This could alter the polymer's sensitivity and selectivity towards different chemical species.

While specific studies on this compound-based sensors are not available, the established use of PDMA in potentiometric and amperometric sensors for various gases like ammonia (B1221849) (NH₃), hydrogen chloride (HCl), and hydrogen sulfide (B99878) (H₂S), as well as in pH sensors, suggests a promising avenue for future research into its N-dibenzylated counterpart. rsc.org The high sensitivity of PANI derivatives to moisture and ammonia further underscores the potential of this class of compounds in chemical sensing. rsc.org

Table 1: Sensing Applications of Related Aniline Derivatives

Compound/PolymerSensing ApplicationDetected Analyte(s)Principle of Detection
Poly(2,5-dimethoxyaniline) (PDMA)Electrochromic SensorChanges in electrical potentialColor change (yellow to blue)
Poly(2,5-dimethoxyaniline) (PDMA)Potentiometric/Amperometric SensorpH, NH₃, HCl, H₂SElectrical signal change
Polyaniline (PANI) DerivativesChemiresistorMoisture, AmmoniaChange in electrical resistance

This compound in Catalysis

The structure of this compound suggests its potential as a ligand in metal-catalyzed reactions or as a precursor for organocatalysts. Aniline derivatives are a cornerstone in the development of ligands for transition metal catalysis, particularly in cross-coupling reactions. researchgate.net

The nitrogen atom in this compound can act as a Lewis base and coordinate to a metal center, thereby influencing the metal's catalytic activity and selectivity. The two benzyl groups introduce significant steric bulk around the nitrogen atom. This steric hindrance can be advantageous in certain catalytic cycles by promoting reductive elimination or preventing catalyst deactivation.

For instance, in palladium-catalyzed C-H olefination reactions, N,N-dibenzylaniline has been successfully employed as a substrate, demonstrating that the dibenzylamino group can direct the functionalization to the para-position of the aniline ring. nih.gov This highlights the compatibility of the N,N-dibenzyl moiety in catalytic transformations. The specific 2,5-dimethoxy substitution pattern in this compound would further modulate the electronic properties of the aromatic ring, which could be beneficial for fine-tuning the catalytic process.

While there are no direct reports of this compound itself being used as a ligand, the broader class of N-aryl and N-benzyl aniline derivatives is of significant interest in catalysis. For example, ruthenium-pincer complexes have been utilized for the N-alkylation of anilines with alcohols. researchgate.net Furthermore, the development of novel N-heterocyclic carbene (NHC) ligands, which can be synthesized from aniline precursors, has revolutionized organocatalysis. rsc.org

The synthesis of N-benzylaniline is an important industrial process, and various catalytic systems, including palladium-based catalysts, have been developed for this transformation. dpublication.comnih.gov This indicates the general robustness of the N-benzyl aniline scaffold in catalytic environments.

Table 2: Catalytic Applications of Related Aniline Derivatives

Aniline DerivativeCatalytic ApplicationRole of Aniline DerivativeMetal/Catalyst
N,N-DibenzylanilineC-H OlefinationSubstratePalladium
N-Substituted AnilinesN-AlkylationSubstrateRuthenium-pincer complex
AnilinePrecursor for NHC ligandsStarting MaterialN-Heterocyclic Carbene (Organocatalyst)
AnilineN-BenzylationSubstratePalladium nanoparticles

Advanced Analytical Methodologies for N,n Dibenzyl 2,5 Dimethoxyaniline

Chromatographic Separation Techniques for N,N-Dibenzyl-2,5-dimethoxyaniline

Chromatography is the cornerstone of analytical procedures for this compound, enabling its separation from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of this compound. Method development typically focuses on reversed-phase chromatography, which is well-suited for moderately polar compounds.

A typical HPLC method involves a C18 stationary phase, which provides excellent separation based on hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid like formic acid to ensure good peak shape and ionization for detection. ias.ac.in Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule provide strong chromophores.

Method validation is critical to ensure that the analytical procedure is accurate, precise, and reliable. Validation parameters are established in accordance with regulatory guidelines. A study on quantifying aniline (B41778) and N-methylaniline in indigo (B80030) demonstrated that an HPLC method could achieve excellent linearity (R² > 0.999) over a wide concentration range. nih.gov Similar performance would be expected for a validated this compound method.

Table 1: Illustrative HPLC Method Parameters and Validation Summary

ParameterCondition / Specification
Chromatographic Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Validation Parameters
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)Dependent on detector sensitivity
Limit of Quantitation (LOQ)Dependent on detector sensitivity

This table presents typical, illustrative data and does not represent experimentally verified results for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and for identifying volatile and semi-volatile trace impurities. The compound must be thermally stable and sufficiently volatile for GC analysis.

In a typical GC-MS method, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. A common stationary phase is a 5% phenyl/95% methyl polysiloxane, which separates compounds based on their boiling points and polarity. The separated components then enter a mass spectrometer, which ionizes the molecules (commonly via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint. This allows for definitive identification of the parent compound and any co-eluting impurities.

GC-MS is particularly useful for identifying by-products from synthesis, such as incompletely substituted anilines (e.g., N-benzyl-2,5-dimethoxyaniline) or residual starting materials.

Table 2: Representative GC-MS Parameters

ParameterCondition
Gas Chromatograph (GC)
Column5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film
Carrier GasHelium, constant flow ~1.2 mL/min
Inlet Temperature280 °C
Oven Program100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-550 amu
Ion Source Temp.230 °C
Transfer Line Temp.290 °C

This table presents typical, illustrative data and does not represent experimentally verified results for this specific compound.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.org This technique combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast separations. libretexts.org

For a compound like this compound, SFC can be an advantageous alternative to normal-phase HPLC, providing unique selectivity, especially for separating isomers or closely related compounds. The mobile phase, typically CO2 mixed with a polar organic co-solvent like methanol, has low viscosity and high diffusivity, which allows for high flow rates without generating excessive backpressure. libretexts.org Recent studies have shown that aromatic stationary phases can provide unique π-π and dipole-dipole interactions beneficial for separating aromatic amines in SFC. nih.gov The addition of additives to the mobile phase, such as acids or bases, can significantly improve the peak shape of amine compounds. nih.gov SFC is particularly well-suited for preparative chromatography to purify large quantities of material due to the ease of removing the CO2 mobile phase post-collection.

Capillary Electrophoresis (CE) for Analysis of this compound and Related Species

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. For this compound, which is a basic compound, analysis would be performed in an acidic buffer where the analyte becomes protonated and carries a positive charge. The technique is characterized by its extremely high resolving power, short analysis times, and minimal consumption of sample and reagents.

The most common mode, Capillary Zone Electrophoresis (CZE), separates ions based on their charge-to-size ratio. To prevent the basic aniline derivative from adsorbing to the negatively charged inner wall of the fused silica (B1680970) capillary, a coated capillary (e.g., with polyvinyl alcohol) or buffer additives might be employed. Detection is typically performed by UV-Vis spectrophotometry. CE can be a powerful tool for purity checks and for resolving impurities that are difficult to separate by HPLC.

Hyphenated Techniques for Comprehensive Analysis of this compound (e.g., LC-NMR, GC-IR)

Hyphenated techniques provide an unparalleled level of structural information by directly coupling a separation technique with a spectroscopic one.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) directly links an HPLC separation with NMR spectroscopy. nih.govijarsct.co.in As peaks elute from the LC column, they are transferred to an NMR flow cell for analysis. This allows for the acquisition of detailed structural data (¹H NMR, ¹³C NMR, 2D-NMR) on the parent compound as well as any separated impurities without the need for prior isolation. wisdomlib.orgiosrphr.org This is invaluable for definitively identifying unknown synthesis by-products or degradants. The analysis can be performed in on-flow, stopped-flow, or loop-collection modes to balance chromatographic resolution with the time required for NMR signal acquisition. nih.gov

GC-IR (Gas Chromatography-Infrared Spectroscopy) provides complementary information to GC-MS. After separation on the GC column, the eluting compounds pass through a light pipe in an FTIR spectrometer. The resulting vapor-phase IR spectrum provides information about the functional groups present in the molecule. This can be particularly useful for distinguishing between structural isomers that may produce very similar mass spectra.

Quantitative Determination Methods for this compound in Complex Chemical Mixtures (e.g., reaction mixtures, industrial products)

The quantitative determination of this compound in complex mixtures, such as during synthesis monitoring or in final product quality control, is crucial. beilstein-journals.org HPLC and GC-MS are the primary methods used for this purpose.

During synthesis, which may involve the N-alkylation of 2,5-dimethoxyaniline (B66101) or the reductive amination of 2,5-dimethoxybenzaldehyde (B135726), it is essential to monitor the disappearance of starting materials and the appearance of the desired product and any by-products. ias.ac.incaltech.edu

For quantification, an external standard method is typically used. This involves creating a calibration curve by analyzing a series of standards of known concentrations. The peak area of the analyte in the unknown sample is then compared to this curve to determine its concentration. A validated HPLC-UV method is often the preferred approach due to its robustness, precision, and wide linear range. nih.gov It can effectively separate the final product from precursors like 2,5-dimethoxyaniline and potential side-products such as the mono-benzylated intermediate (N-benzyl-2,5-dimethoxyaniline).

Future Research Directions and Unexplored Avenues for N,n Dibenzyl 2,5 Dimethoxyaniline

Emerging Synthetic Strategies for N,N-Dibenzyl-2,5-dimethoxyaniline and its Derivatives

The synthesis of this compound, while achievable through classical N-alkylation of 2,5-dimethoxyaniline (B66101) with benzyl (B1604629) halides, is an area ripe for innovation. The bulky nature of the benzyl groups presents steric challenges that can lead to lower reaction efficiencies and the need for harsh conditions. Future research is poised to address these limitations through the development of more sophisticated and sustainable synthetic protocols.

One promising direction lies in the exploration of catalytic N-alkylation reactions . The use of transition metal catalysts, such as those based on palladium, copper, or iridium, could offer milder reaction conditions and higher selectivity. mdpi.com For instance, catalytic systems that are effective for the N-alkylation of other sterically hindered anilines could be adapted and optimized for the synthesis of this compound. nih.gov The development of novel ligands that can facilitate the catalytic cycle by overcoming steric barriers will be crucial.

Furthermore, greener synthetic routes are a key focus of modern chemistry. Research into the use of more environmentally benign alkylating agents and solvent systems will be critical. This could involve exploring the use of benzyl alcohols or carbonates as alkylating agents in atom-economical reactions or employing solvent-free or aqueous reaction conditions. scilit.com

The synthesis of derivatives of this compound, incorporating additional functional groups on the benzyl rings or the aniline (B41778) core, represents another important frontier. This would allow for the fine-tuning of the molecule's electronic and steric properties for specific applications.

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic N-AlkylationMilder conditions, higher yields, improved selectivity.Development of new catalysts and ligands for sterically demanding substrates.
Green Chemistry ApproachesReduced environmental impact, increased sustainability.Use of benign alkylating agents and alternative reaction media.
Derivative SynthesisTunable properties for targeted applications.Introduction of functional groups on the aromatic rings.

Novel Reactivity Pathways and Mechanistic Discoveries for this compound

The interplay of the electron-donating dimethoxy groups and the sterically demanding N,N-dibenzyl substituents governs the reactivity of this compound. While the bulky benzyl groups can hinder reactions at the nitrogen center, the electron-rich aromatic ring is activated towards electrophilic substitution.

Future investigations should focus on unraveling the nuanced reactivity of this molecule. A key area of interest is the exploration of C-H activation and functionalization reactions at the aniline ring. The development of regioselective methods to introduce new functional groups at specific positions on the aromatic core would significantly expand the synthetic utility of this compound.

Mechanistic studies will be instrumental in understanding and predicting the molecule's behavior in various chemical transformations. Computational modeling and experimental kinetic studies can provide valuable insights into the transition states and reaction pathways, guiding the design of new reactions and catalysts. For example, understanding how the bulky N-benzyl groups influence the regioselectivity of electrophilic aromatic substitution is a key question to be addressed.

Furthermore, the potential for this compound to participate in novel cycloaddition or rearrangement reactions warrants investigation. The unique electronic and steric environment of the molecule could lead to unexpected and potentially useful chemical transformations.

Advanced Material Applications of this compound Beyond Current Scope

While the parent compound, 2,5-dimethoxyaniline, is a known precursor to conducting polymers, the introduction of the N,N-dibenzyl groups could unlock new material applications. The bulky substituents can improve the solubility and processability of resulting polymers, a significant advantage over the often-intractable polyanilines.

Future research could explore the synthesis of polymers and copolymers derived from this compound for applications in organic electronics . These materials could potentially be used as charge-transporting layers in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) cells. The dimethoxy groups contribute to a high-lying HOMO level, which is beneficial for hole injection and transport, while the benzyl groups can influence the morphology and intermolecular packing of the polymer chains.

Another exciting avenue is the development of stimuli-responsive materials . The nitrogen atom of the aniline moiety could be protonated or oxidized, leading to changes in the electronic and optical properties of the material. This could be exploited for the design of sensors or smart coatings that respond to changes in pH or redox potential.

The incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also lead to materials with interesting properties for gas storage, separation, or catalysis. The specific geometry and functionality of the molecule could be used to create tailored porous structures.

Interdisciplinary Research Integrating this compound

The unique properties of this compound make it a candidate for exploration in various interdisciplinary fields.

In medicinal chemistry , aniline derivatives are important pharmacophores. While direct biological activity of this compound is yet to be reported, its derivatives could be synthesized and screened for potential therapeutic applications. The lipophilic benzyl groups could enhance membrane permeability, a desirable property for drug candidates. scilit.comresearchgate.net

In the field of supramolecular chemistry , the molecule could serve as a building block for the construction of complex, self-assembled architectures. The aromatic rings can participate in π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor.

Collaboration with computational chemists will be essential to predict the properties of new materials and to guide synthetic efforts. Density functional theory (DFT) calculations, for example, can be used to estimate the electronic properties and to model the interactions of the molecule in different environments.

Challenges and Opportunities in this compound Research

The primary challenge in advancing the research on this compound is its steric hindrance . The bulky benzyl groups can significantly impede reactivity at the nitrogen atom and can influence the conformation and packing of derived materials. Overcoming these steric challenges through innovative synthetic design and catalysis is a major opportunity for chemists.

Another challenge is the limited commercial availability of the compound, which may require researchers to synthesize it in-house. The development of a robust and scalable synthesis would be a significant enabler for further research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.